

Application Notes and Protocols for AMD3465 Hexahydrobromide in Animal Studies

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Compound of Interest

Compound Name: AMD 3465 hexahydrobromide

Cat. No.: B1684567

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Introduction

AMD3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction of CXCR4 with its ligand, stromal cell-derived factor-1 α (SDF-1 α or CXCL12), plays a crucial role in various physiological and pathological processes, including hematopoiesis, immune responses, and cancer metastasis.^{[1][2]} As a CXCR4 antagonist, AMD3465 blocks this signaling pathway, making it a valuable tool for in vivo research in oncology, immunology, and stem cell biology.^{[1][2][3]} These application notes provide detailed protocols and dosage guidelines for the use of AMD3465 hexahydrobromide in animal studies.

Data Presentation

Table 1: Solubility of AMD3465 Hexahydrobromide

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
Water	50	44.8
DMSO	25	22.4

Data sourced from supplier technical datasheets.^[4]

Table 2: Reported Dosages of AMD3465 Hexahydrobromide in Mice

Indication	Strain	Route of Administration	Dosage	Dosing Schedule	Reference
Leukocytosis/ Stem Cell Mobilization	Not Specified	Subcutaneous	25 mg/kg	Single dose	[5]
Breast Cancer Growth and Metastasis	BALB/c	Subcutaneous	2.5 mg/kg	Not Specified	[6]
Type-2 Pulmonary Granuloma	CBA/J	Subcutaneous (Osmotic Pump)	6 mg/kg/day	Continuous for up to 28 days	[7]
Abrogation of Granuloma Formation	Not Specified	Not Specified	6 and 30 mg/kg	Not Specified	[8]
Diabetic Cardiomyopathy	Not Specified	Subcutaneous (Osmotic Pump)	6 mg/kg/day	8 weeks	[5]

Table 3: Pharmacokinetic Parameters of AMD3465

Species	Route	Bioavailability	Terminal Half-Life	Peak Mobilization of Leukocytes	Reference
Dog	Subcutaneous	100%	1.56 - 4.63 hours	Preceded by maximum plasma concentration	[2] [5]
Mouse	Subcutaneous	Not Specified	Not Specified	0.5 - 1.5 hours post-dosing	[2] [5]

Experimental Protocols

Protocol 1: Preparation of AMD3465 Hexahydrobromide for In Vivo Administration

Materials:

- AMD3465 hexahydrobromide powder
- Sterile, pyrogen-free water for injection or 0.1N sodium bicarbonate solution[\[5\]](#)
- Sterile vials
- Vortex mixer
- Sterile filters (0.22 µm)
- Sterile syringes and needles

Procedure:

- Calculate the required amount of AMD3465 hexahydrobromide based on the desired concentration and final volume.

- Aseptically weigh the calculated amount of AMD3465 hexahydrobromide powder.
- Dissolve the powder in the appropriate volume of sterile water for injection or 0.1N sodium bicarbonate solution.^[5] For example, to prepare a 5 mg/mL solution, dissolve 5 mg of AMD3465 in 1 mL of solvent.
- Vortex the solution until the powder is completely dissolved.
- Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
- Store the stock solution as recommended by the manufacturer, typically at -20°C. Before use, allow the solution to reach room temperature.

Protocol 2: Subcutaneous (SC) Injection in Mice

Materials:

- Prepared AMD3465 hexahydrobromide solution
- Mouse restraint device (optional)
- 27-30 gauge needles and syringes
- 70% ethanol

Procedure:

- Restrain the mouse using an appropriate method. This can be done by scruffing the back of the neck to create a "tent" of skin.^[9]
- Swab the injection site (the tented skin over the shoulders or flank) with 70% ethanol and allow it to dry.^{[10][11]}
- Insert the needle at the base of the skin tent, parallel to the body, ensuring it enters the subcutaneous space and not the muscle or intraperitoneal cavity.^[9]
- Gently aspirate to ensure the needle is not in a blood vessel.
- Inject the calculated volume of the AMD3465 solution slowly.

- Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Continuous Delivery via Osmotic Pump in Mice

Materials:

- Alzet osmotic pump (e.g., Model 2004)[5]
- Prepared AMD3465 hexahydrobromide solution
- Surgical instruments for implantation
- Anesthesia and analgesia as per approved institutional protocols
- Wound clips or sutures

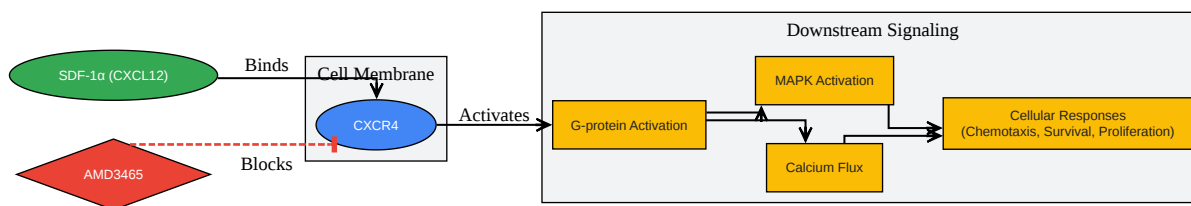
Procedure:

- Prime the osmotic pumps with the prepared AMD3465 solution according to the manufacturer's instructions. This typically involves filling the pump and incubating it in sterile saline at 37°C for a specified period.
- Anesthetize the mouse following your institution's approved protocol.
- Shave and sterilize the surgical site, typically on the back, slightly posterior to the scapulae.
- Make a small incision in the skin.
- Create a subcutaneous pocket by blunt dissection.
- Insert the primed osmotic pump into the pocket, with the delivery portal oriented away from the incision.
- Close the incision with wound clips or sutures.

- Administer post-operative analgesia as required and monitor the animal for recovery and any signs of distress.

Visualizations

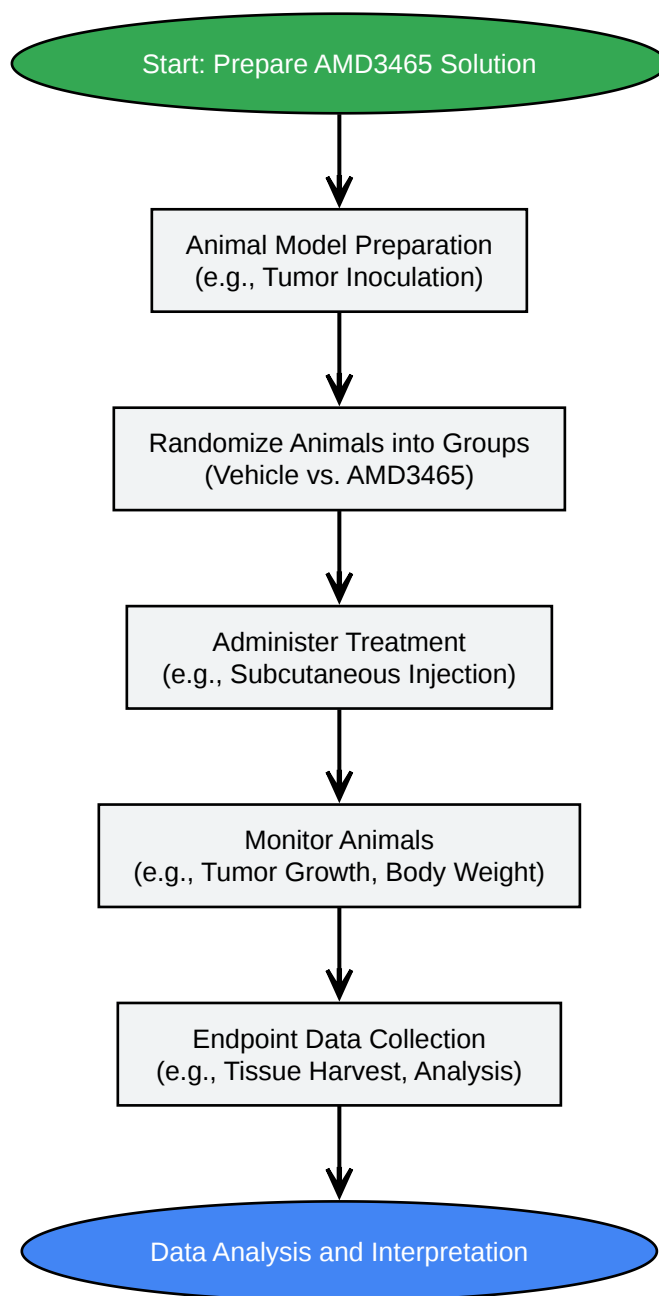
CXCR4 Signaling Pathway and Inhibition by AMD3465



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Caption: AMD3465 blocks SDF-1α binding to CXCR4, inhibiting downstream signaling.

Experimental Workflow for In Vivo Efficacy Study



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